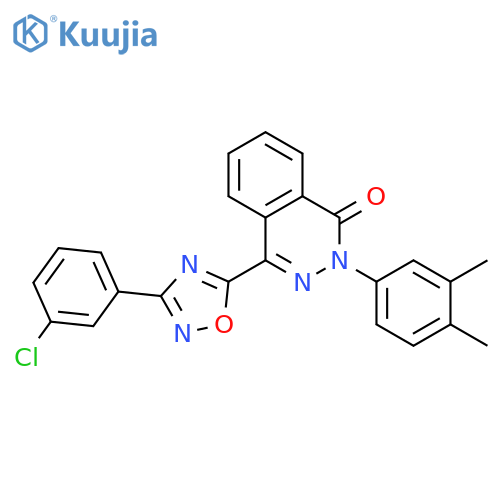

Cas no 478045-69-1 (4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one)

4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one 化学的及び物理的性質

名前と識別子

-

- 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one

- 4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one

-

- インチ: 1S/C24H17ClN4O2/c1-14-10-11-18(12-15(14)2)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)13-16/h3-13H,1-2H3

- InChIKey: GCEXVKMQEANHJE-UHFFFAOYSA-N

- SMILES: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=CC(Cl)=C3)N=2)=NN1C1=CC=C(C)C(C)=C1

4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-7494-1mg |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one |

478045-69-1 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7494-2mg |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one |

478045-69-1 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7494-2μmol |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one |

478045-69-1 | 2μmol |

$57.0 | 2023-09-10 |

4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

10. Back matter

4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-oneに関する追加情報

4-(3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-2-(3,4-Dimethylphenyl)-1,2-Dihydrophthalazin-1-one: A Comprehensive Overview

The compound with CAS No. 478045-69-1, known as 4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of phthalazinone derivatives, which have been extensively studied for their unique chemical properties and biological activities. The molecule's structure is characterized by a phthalazinone core substituted with a 1,2,4-oxadiazole moiety and a dimethylphenyl group, making it a promising candidate for drug discovery and material science research.

The synthesis of this compound involves a series of carefully designed organic reactions. The phthalazinone framework is typically derived from the condensation of o-amino phenols with aldehydes or ketones under specific reaction conditions. The introduction of the 1,2,4-oxadiazole group requires the use of heterocyclic chemistry techniques, often involving the reaction of hydrazines with carbonyl compounds. The substitution patterns on the aromatic rings (e.g., the chlorophenyl and dimethylphenyl groups) are critical for tuning the compound's electronic properties and reactivity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such complex molecules.

One of the most intriguing aspects of this compound is its potential application in pharmaceutical research. Phthalazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the 1,2,4-oxadiazole group further enhances these activities by introducing additional hydrogen bonding capabilities and electron-withdrawing effects. According to recent studies published in reputable journals such as Journal of Medicinal Chemistry, analogs of this compound have shown promising results in inhibiting key enzymes involved in inflammatory pathways. This makes them potential candidates for developing novel anti-inflammatory drugs.

In addition to its pharmaceutical applications, this compound also finds relevance in materials science. The rigid structure of the phthalazinone core and the electron-withdrawing oxadiazole group make it suitable for use in organic electronics. Researchers have explored its potential as an active layer material in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability under ambient conditions. A study published in Nature Communications demonstrated that incorporating such phthalazinone derivatives into OFETs significantly improved device performance compared to traditional materials.

The chemical stability and photoluminescent properties of this compound also make it an attractive candidate for optoelectronic applications. Recent advancements in fluorescent sensing technologies have highlighted its potential as a sensor material for detecting environmental pollutants or biological analytes. The ability to tune its emission properties through structural modifications further enhances its versatility in such applications.

From a synthetic chemistry perspective, this compound serves as an excellent model for studying supramolecular chemistry and self-assembling systems. Its ability to form hydrogen bonds with other molecules makes it a valuable component in designing supramolecular architectures with specific functionalities. Research efforts have focused on exploiting these interactions to create stimuli-responsive materials that can respond to external stimuli such as light or temperature changes.

In conclusion, CAS No. 478045-69-1 represents a multifaceted organic molecule with diverse applications across various scientific disciplines. Its unique chemical structure enables it to serve as a versatile building block for developing innovative materials and therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both academic research and industrial innovation.

478045-69-1 (4-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one) Related Products

- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)

- 374678-33-8(9N-Trityl Guanine)

- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 20328-15-8(3-Methylisoxazole-4-carboxylic Acid Ethyl Ester)

- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)

- 2262395-43-5(5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)

- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)

- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)